

Methyl 4-fluorocinnamate: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-fluorocinnamate

Cat. No.: B1149809

[Get Quote](#)

CAS Number: 96426-60-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Methyl 4-fluorocinnamate**. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile intermediate in the pharmaceutical and materials science industries.

Core Chemical and Physical Properties

Methyl 4-fluorocinnamate, with the CAS number 96426-60-7, is a fluorinated derivative of methyl cinnamate. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in organic synthesis.^[1]

Table 1: Chemical and Physical Properties of **Methyl 4-fluorocinnamate**

Property	Value	Source(s)
CAS Number	96426-60-7	[1][2]
Molecular Formula	C ₁₀ H ₉ FO ₂	[1][2]
Molecular Weight	180.18 g/mol	[1][2]
Synonyms	(E)-Methyl 3-(4-fluorophenyl)acrylate, Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate	[1]
Physical Form	Solid	[2]
Melting Point	45-49 °C	[2]
Storage Conditions	Store at 0-8°C	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-fluorocinnamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data for **Methyl 4-fluorocinnamate** (CDCl₃)

Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
^1H NMR (400 MHz)	7.64	d	16.0
	7.49	m	
	7.07	t	8.7
	6.38	d	16.0
	3.78	s	
^{13}C NMR (101 MHz)	167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8		
^{19}F NMR (376 MHz)	-109.6		

Source: Supporting Information from a research article.

Infrared (IR) Spectroscopy

While a specific IR spectrum for **Methyl 4-fluorocinnamate** is not readily available in the searched literature, characteristic absorptions can be predicted based on its functional groups. Expected peaks would include:

- C=O stretch (ester): $\sim 1715\text{-}1730\text{ cm}^{-1}$
- C=C stretch (alkene): $\sim 1630\text{-}1640\text{ cm}^{-1}$
- C-O stretch (ester): $\sim 1100\text{-}1300\text{ cm}^{-1}$
- =C-H bend (alkene): $\sim 960\text{-}980\text{ cm}^{-1}$ (for the trans isomer)
- C-F stretch (aromatic): $\sim 1100\text{-}1250\text{ cm}^{-1}$
- Aromatic C=C stretches: $\sim 1450\text{-}1600\text{ cm}^{-1}$

Mass Spectrometry (MS)

Specific mass spectrometry data for **Methyl 4-fluorocinnamate** is not explicitly available in the searched results. However, for the non-fluorinated analog, methyl cinnamate ($C_{10}H_{10}O_2$), the molecular ion peak $[M]^+$ is observed at m/z 162.[3] For **Methyl 4-fluorocinnamate** ($C_{10}H_9FO_2$), the expected molecular ion peak $[M]^+$ would be at m/z 180.

Synthesis of Methyl 4-fluorocinnamate

Methyl 4-fluorocinnamate can be synthesized through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and desired scale.

Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of α,β -unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of **Methyl 4-fluorocinnamate** (General Procedure)

This protocol is adapted from a standard procedure for the synthesis of similar cinnamate esters.[4]

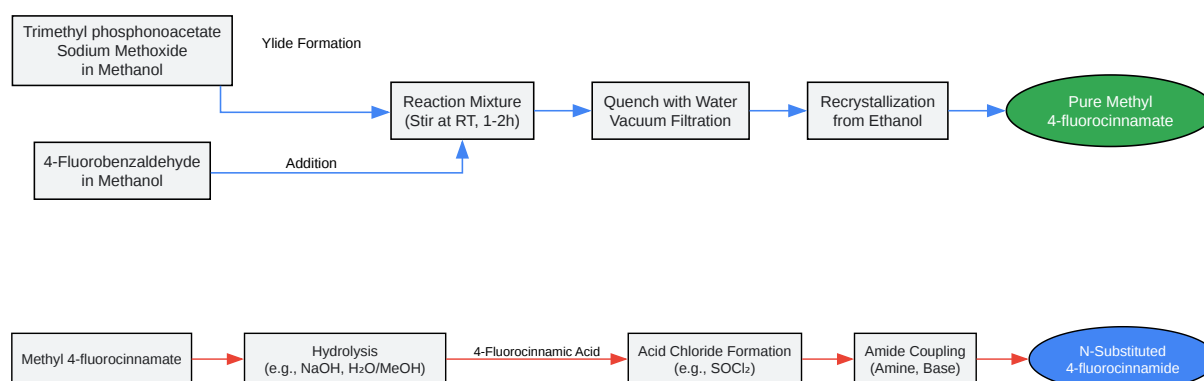
Materials:

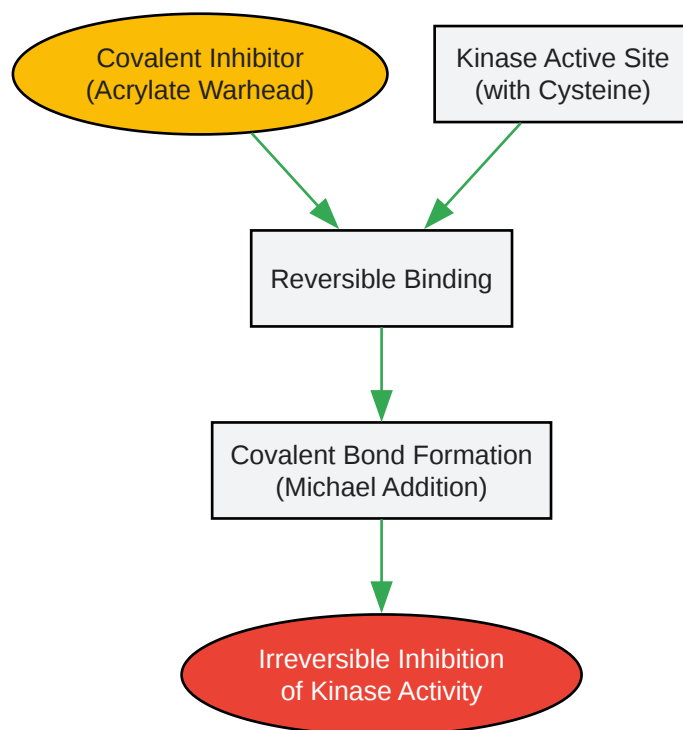
- Trimethyl phosphonoacetate
- Sodium methoxide solution (25 wt% in methanol)
- 4-Fluorobenzaldehyde
- Anhydrous Methanol
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol, sodium methoxide solution, and trimethyl phosphonoacetate under an inert atmosphere.
- Stir the mixture at room temperature until a homogenous solution is formed, generating the phosphonate ylide in situ.
- In a separate vial, dissolve 4-fluorobenzaldehyde in anhydrous methanol.
- Add the 4-fluorobenzaldehyde solution dropwise to the reaction mixture over a period of 10-15 minutes.
- Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water. A precipitate of the product should form.
- Collect the crude product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a minimal amount of hot ethanol to yield pure **Methyl 4-fluorocinnamate**.
- Dry the purified product under vacuum.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-氟肉桂酸甲酯，反式为主 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl Cinnamate | C₁₀H₁₀O₂ | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- To cite this document: BenchChem. [Methyl 4-fluorocinnamate: A Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149809#methyl-4-fluorocinnamate-cas-number-96426-60-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com